4-chloro-N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
Overview
Description
4-chloro-N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a variety of functional groups, including halogens, amides, and triazoles
Preparation Methods
The synthesis of 4-chloro-N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound.
Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a thiol compound under appropriate conditions.
Attachment of the iodo and methylphenyl groups: This can be done through a nucleophilic substitution reaction.
Formation of the amide bond: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride to form the desired benzamide compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-chloro-N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under suitable conditions, such as using sodium azide for azide substitution.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., Pd/C and hydrogen gas), and nucleophiles (e.g., sodium azide). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the biological pathways and mechanisms involving its molecular targets.
Chemical Biology: The compound can be used to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
4-chloro-N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide can be compared with other similar compounds, such as:
Benzamide derivatives: These compounds share the benzamide functional group and may have similar biological activities.
Triazole-containing compounds: These compounds contain the triazole ring and may have similar chemical reactivity and biological properties.
Halogenated aromatic compounds: These compounds contain halogen atoms on an aromatic ring and may have similar chemical reactivity.
Properties
IUPAC Name |
4-chloro-N-[[5-[2-(4-iodo-2-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClIN5O2S/c1-12-9-15(22)7-8-16(12)24-18(28)11-30-20-26-25-17(27(20)2)10-23-19(29)13-3-5-14(21)6-4-13/h3-9H,10-11H2,1-2H3,(H,23,29)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKQGZXRTKNEHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClIN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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